molecular formula C9H9NO2 B1470234 6-Cyclopropylpicolinic acid CAS No. 1256793-43-7

6-Cyclopropylpicolinic acid

Cat. No. B1470234
M. Wt: 163.17 g/mol
InChI Key: IBQDXBQQWQLBAD-UHFFFAOYSA-N
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Description

6-Cyclopropylpicolinic acid is a chemical compound with the CAS Number: 1256793-43-7 . It has a molecular weight of 163.18 and its IUPAC name is 6-cyclopropyl-2-pyridinecarboxylic acid . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 6-Cyclopropylpicolinic acid is 1S/C9H9NO2/c11-9(12)8-3-1-2-7(10-8)6-4-5-6/h1-3,6H,4-5H2,(H,11,12) . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

6-Cyclopropylpicolinic acid is a solid at ambient temperature . It has a molecular weight of 163.18 and its density is 1.3±0.1 g/cm3 . The boiling point is 345.7±30.0 °C .

Scientific Research Applications

Chemical Synthesis and Functionalization

6-Cyclopropylpicolinic acid and its derivatives have been explored in various chemical syntheses, demonstrating the compound's versatility in organic chemistry. One study detailed a Pd-catalyzed, picolinamide-enabled, efficient C-H arylation of cyclopropanes, highlighting a method for cis-substituted cyclopropylpicolinamides preparation, which underscores the potential for creating structurally diverse molecules from 6-cyclopropylpicolinic acid or its analogs (D. Roman, A. Charette, 2013). Similarly, the synthesis and biological evaluation of bromophenol derivatives featuring a cyclopropyl moiety revealed their effective inhibition of enzymes relevant in treating neurodegenerative diseases, showcasing another avenue for the application of cyclopropyl-containing compounds in medicinal chemistry (M. Boztaş et al., 2019).

Anion Binding and Selectivity

Research has also focused on the anion binding properties of cyclopeptide-derived receptors containing 6-aminopicolinic acid, demonstrating high selectivity for sulfate anions in water. This selectivity is significant for developing sensors and separation technologies, where distinguishing between similar anions is crucial. The study underscores the importance of structural design in creating effective anion receptors (A. Schaly et al., 2013).

Photochemical Studies

The photochemistry of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, a compound related to 6-cyclopropylpicolinic acid, has been investigated, revealing insights into the photo-induced reactions of fluoroquinolones. Such studies are pivotal for understanding the stability and degradation pathways of pharmaceutical compounds under environmental conditions (M. Mella, E. Fasani, A. Albini, 2001).

Herbicide Development

In the realm of agriculture, research into novel fluoropicolinate herbicides highlights the utility of fluoroalkyl alkynylimines cyclization for synthesizing 4-amino-5-fluoropicolinates, indicating the role of cyclopropylpicolinic acid derivatives in developing new herbicidal agents. Such advancements contribute to the ongoing search for more effective and selective herbicides, addressing global agricultural challenges (Peter L Johnson et al., 2015).

properties

IUPAC Name

6-cyclopropylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-3-1-2-7(10-8)6-4-5-6/h1-3,6H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQDXBQQWQLBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropylpicolinic acid

Synthesis routes and methods

Procedure details

1.00 g (5.23 mmol) 6-cyclopropyl-pyridine-2-carboxylic acid ethyl ester was suspended in 10 mL THF and treated with 350 mg (14.6 mmol) LiOH and 5 mL water at RT for 2.5 h. The reaction mixture was acidified with 4 M aqueous hydrochlorid acid and extracted with EtOAc. The combined organic phases were dried over sodium sulfate, filtered and concentrated in vacuo.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
350 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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